

# In-Depth Technical Guide to the Spectroscopic Data of Ethyltriphenylphosphonium Chloride

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## Compound of Interest

Compound Name: **ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE**

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyltriphenylphosphonium chloride**, a quaternary phosphonium salt with applications in organic synthesis, particularly as a phase-transfer catalyst and a precursor to Wittig reagents. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the compound, details the experimental protocols for data acquisition, and presents visualizations to aid in understanding its structure and analytical workflow.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{31}\text{P}$  NMR, and IR spectroscopy for **ethyltriphenylphosphonium chloride**. It is important to note that while data for the chloride salt is presented, spectroscopic data for the analogous bromide and iodide salts are very similar due to the minimal influence of the halide counter-ion on the cationic moiety's spectroscopic properties.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of Ethyltriphenylphosphonium Cation in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.60 - 7.90	m	15H	P-C <sub>6</sub> H <sub>5</sub>	
3.30 - 3.60	m	2H	P-CH <sub>2</sub> -CH <sub>3</sub>	
1.35 - 1.50	dt	3H	P-CH <sub>2</sub> -CH <sub>3</sub>	~7 ( <sup>3</sup> JHH), ~20 ( <sup>3</sup> JPH)

Note: The exact chemical shifts and coupling patterns can be influenced by solvent and concentration. The data presented is a representative compilation.

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Ethyltriphenylphosphonium Cation in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment	Coupling Constant (J) Hz
135.0 (d)	para-C of P-C <sub>6</sub> H <sub>5</sub>	~3 ( <sup>4</sup> JPC)
133.5 (d)	ortho-C of P-C <sub>6</sub> H <sub>5</sub>	~10 ( <sup>2</sup> JPC)
130.5 (d)	meta-C of P-C <sub>6</sub> H <sub>5</sub>	~13 ( <sup>3</sup> JPC)
118.5 (d)	ipso-C of P-C <sub>6</sub> H <sub>5</sub>	~88 ( <sup>1</sup> JPC)
18.0 (d)	P-CH <sub>2</sub> -CH <sub>3</sub>	~50 ( <sup>1</sup> JPC)
7.5 (d)	P-CH <sub>2</sub> -CH <sub>3</sub>	~5 ( <sup>2</sup> JPC)

Table 3: <sup>31</sup>P NMR Spectroscopic Data of Ethyltriphenylphosphonium Chloride

Chemical Shift ( $\delta$ ) ppm	Solvent	Reference
~25	CDCl <sub>3</sub>	85% H <sub>3</sub> PO <sub>4</sub>

The <sup>31</sup>P NMR spectrum of benzyltriphenylphosphonium chloride, a closely related compound, shows a singlet at 23.8 ppm in CDCl<sub>3</sub>.[1]

Table 4: Key IR Absorption Bands of Ethyltriphenylphosphonium Salts

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050 - 3080	Medium	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch
1585	Medium	C=C stretch (phenyl ring)
1485	Medium	C=C stretch (phenyl ring)
1435	Strong	P-C stretch (P-Ph)
1110	Strong	P-C stretch (P-Ph)
720, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Note: The IR spectrum of solid samples can be influenced by the sampling method (e.g., KBr pellet, ATR).

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the NMR and IR spectra of **ethyltriphenylphosphonium chloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Accurately weigh approximately 10-20 mg of **ethyltriphenylphosphonium chloride**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Data Acquisition:

- <sup>1</sup>H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  7.26 ppm).

- $^{13}\text{C}$  NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 or 100 MHz. Proton decoupling is used to simplify the spectrum. The chemical shifts are referenced to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).
- $^{31}\text{P}$  NMR:  $^{31}\text{P}$  NMR spectra are recorded with proton decoupling.[\[2\]](#) The chemical shifts are referenced externally to an 85%  $\text{H}_3\text{PO}_4$  standard ( $\delta$  0.0 ppm).

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

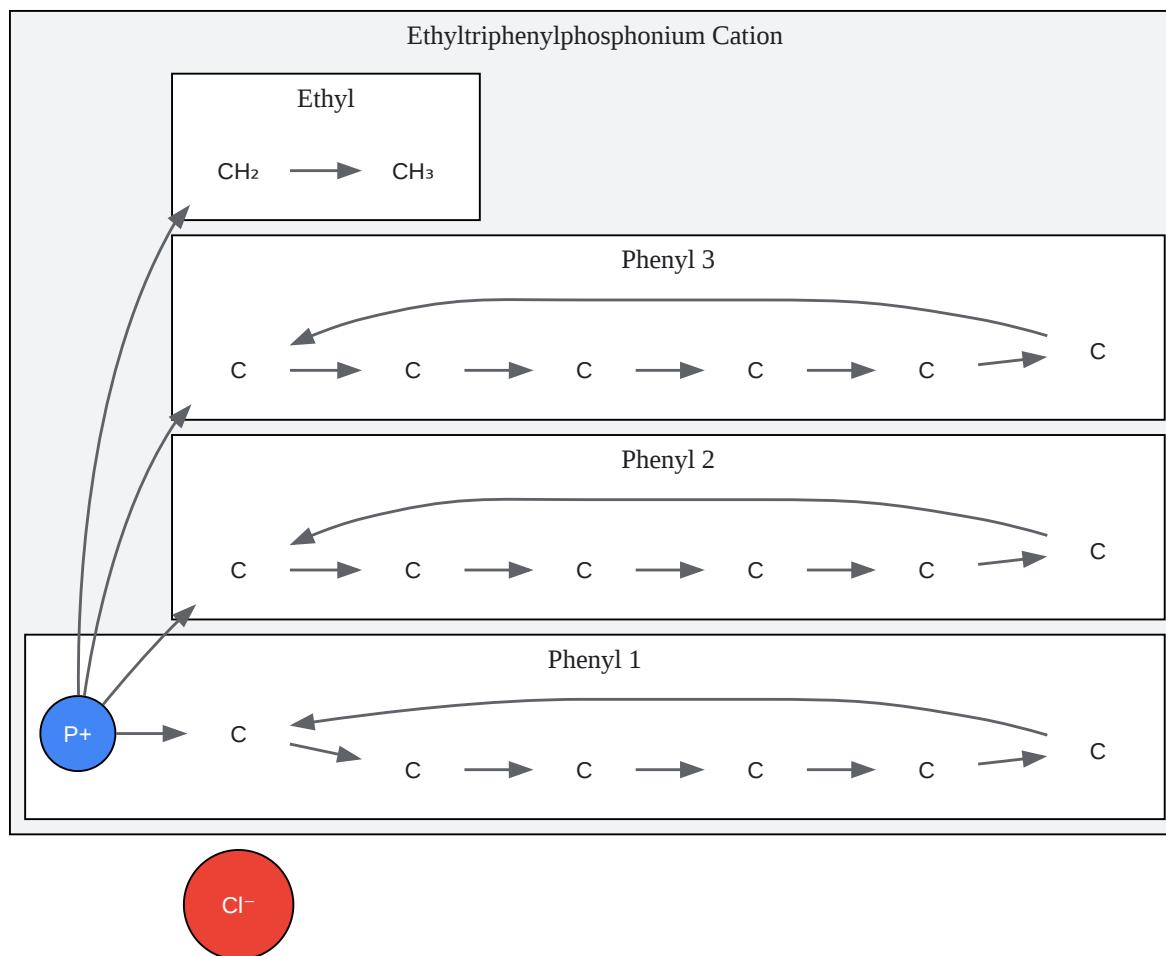
- Ensure the ATR crystal is clean.
- Place a small amount of the solid **ethyltriphenylphosphonium chloride** sample onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .
- A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

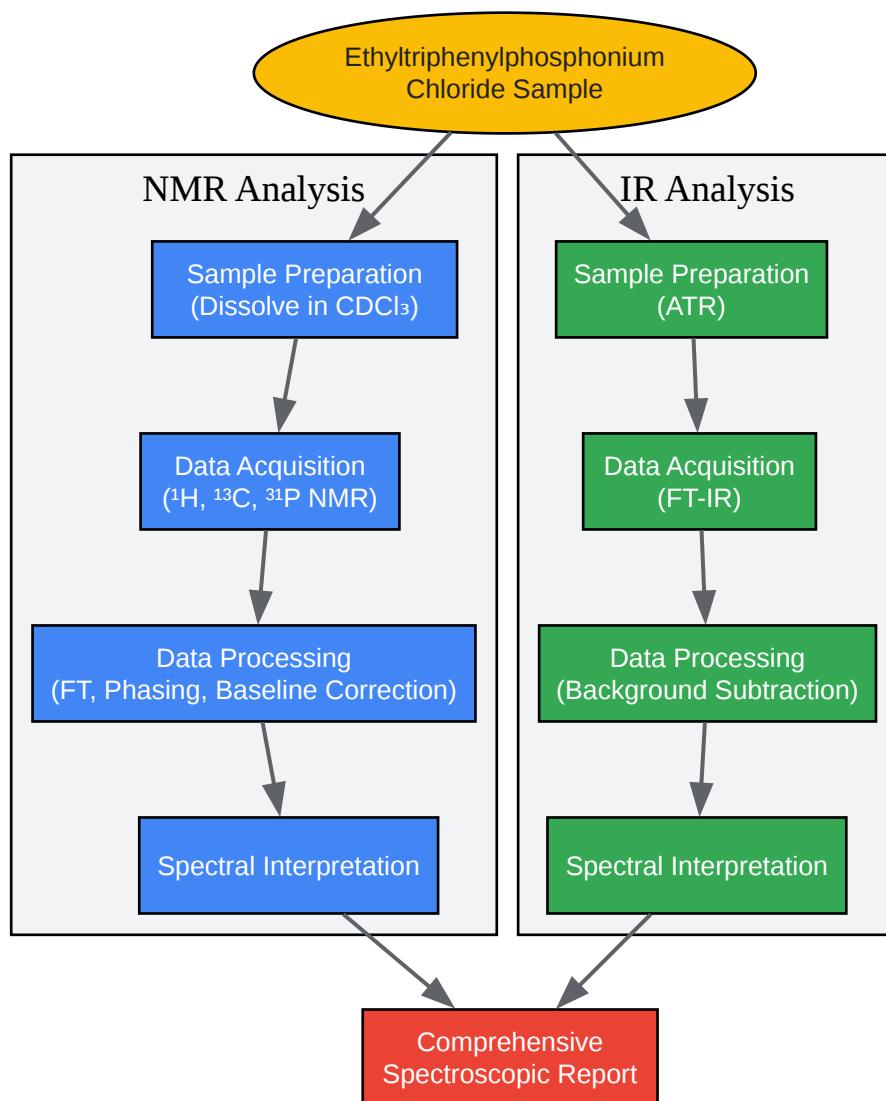
## Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of **ethyltriphenylphosphonium chloride**.



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Caption: Molecular structure of **ethyltriphenylphosphonium chloride**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. P-31 NMR Spectrum [acadiau.ca]

- 2. rsc.org [rsc.org]
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